Abeta42-IN-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Amyloid beta 42 involves the synthesis of the peptide using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Amyloid beta 42 typically involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, and the peptide is often produced in bulk for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Amyloid beta 42 undergoes various chemical reactions, including:
Aggregation: Amyloid beta 42 can aggregate to form oligomers and fibrils, which are associated with neurotoxicity in Alzheimer’s disease.
Metal Ion Interaction: It interacts with metal ions such as zinc and copper, which can influence its aggregation properties.
Common Reagents and Conditions
Metal Ion Interaction: Metal ions like zinc and copper are used to study the interaction with Amyloid beta 42.
Major Products Formed
Scientific Research Applications
Amyloid beta 42 is extensively studied in various fields:
Chemistry: It is used to study peptide aggregation and the effects of metal ions on peptide structure.
Biology: Research focuses on its role in cellular processes and its interaction with other biomolecules.
Industry: It is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease.
Mechanism of Action
Amyloid beta 42 exerts its effects through several mechanisms:
Aggregation: It aggregates to form toxic oligomers and fibrils that disrupt cellular function.
Interaction with Cellular Components: It interacts with cellular membranes, leading to oxidative stress and inflammation.
Molecular Targets and Pathways: Amyloid beta 42 targets various cellular pathways, including those involved in synaptic function and neuronal survival.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta 40: Another peptide fragment of the amyloid precursor protein, but with a different aggregation profile.
Tau Protein: A protein that forms neurofibrillary tangles in Alzheimer’s disease, distinct from amyloid plaques.
Uniqueness
Amyloid beta 42 is unique due to its higher propensity to form toxic aggregates compared to Amyloid beta 40. This makes it a critical target for Alzheimer’s disease research and therapeutic development .
Properties
IUPAC Name |
6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-15-12-21(20-10-11-22(24(27-20)32-5)30-13-16(2)25-14-30)28-29-23(15)26-17(3)18-6-8-19(31-4)9-7-18/h6-14,17H,1-5H3,(H,26,29)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVPGJMVNXPHO-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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